Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate
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Overview
Description
Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester is a complex organic compound that belongs to the class of phosphinic acids This compound is characterized by the presence of a phosphinic acid group attached to a butyl ester, along with a 1-ethyl-1,2-dimethyl-3-oxobutyl and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester typically involves the esterification of phosphinic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, methylphenyl-, butyl ester
- Phosphinic acid, ethylphenyl-, butyl ester
- Phosphinic acid, dimethylphenyl-, butyl ester
Uniqueness
Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester is unique due to the presence of the 1-ethyl-1,2-dimethyl-3-oxobutyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
34590-44-8 |
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Molecular Formula |
C19H31O3P |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[butoxy-(2-methylphenyl)phosphoryl]-3,4-dimethylhexan-2-one |
InChI |
InChI=1S/C19H31O3P/c1-7-9-14-22-23(21,18-13-11-10-12-15(18)3)19(6,8-2)16(4)17(5)20/h10-13,16H,7-9,14H2,1-6H3 |
InChI Key |
AVADSMMESODUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1=CC=CC=C1C)C(C)(CC)C(C)C(=O)C |
Origin of Product |
United States |
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